molecular formula C30H52O2 B1261647 Arabidiol

Arabidiol

Cat. No. B1261647
M. Wt: 444.7 g/mol
InChI Key: KCSCTOANDBOIGV-ZFAZNOKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arabidiol is a tricyclic triterpenoid that is perhydro-1H-cyclopenta[a]naphthalene that is substituted bu methyl groups at positions 3a, 6, 6, and 9a, by a hydroxy group at position 7, and by a (2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl group at position 3 (the 3R,3aR,5aR,7S,9aR,9bR-isomer). It is a secondary alcohol, a tertiary alcohol and a tricyclic triterpenoid.

Scientific Research Applications

Arabinogalactan for Hepatic Drug Delivery

Arabinogalactan, derived from the tree Larix occidentalis, exhibits properties that make it a suitable carrier for delivering therapeutic agents to hepatocytes through the asialoglycoprotein receptor. Notably, intravenous injection of radiolabeled arabinogalactan in rats demonstrated a significant accumulation in the liver. Its structure, comprising a highly branched configuration with beta-galactopyranose, beta-arabinofuranose, and beta-arabinopyranose, and its lack of adverse reactions in toxicity studies underline its potential in hepatic drug delivery systems (Groman et al., 1994).

Effects of L-Arabinose on Lipogenesis

L-Arabinose, a naturally occurring pentose, has been shown to inhibit intestinal sucrase activity selectively. This inhibition is associated with reduced sucrose utilization, which in turn impacts lipogenesis. Studies on rats revealed that L-arabinose feeding not only prevents increases in lipogenic enzymes and triacylglycerol levels induced by dietary sucrose but also reduces the weights of epididymal adipose tissue and plasma insulin and triacylglycerol concentrations. These findings highlight the potential of L-arabinose in modulating sugar metabolism and lipogenesis (Osaki et al., 2001).

C19-Diterpenoid Alkaloid Arabinosides for Analgesic Activities

C19-diterpenoid alkaloid arabinosides, isolated from the lateral roots of Aconitum carmichaelii, exhibit notable analgesic effects. The unique structure of these compounds and their ability to inhibit acetic acid-induced writhing in mice at specific dosages underscore their potential as analgesic agents. The study of these compounds also provides valuable insights into the structure-activity relationships of glycosidic diterpenoid alkaloids (Guo et al., 2018).

properties

Product Name

Arabidiol

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyl-1,2,3,4,5,5a,7,8,9,9b-decahydrocyclopenta[a]naphthalen-7-ol

InChI

InChI=1S/C30H52O2/c1-21(2)11-9-12-22(3)13-10-18-30(8,32)25-15-14-24-28(6)20-17-26(31)27(4,5)23(28)16-19-29(24,25)7/h11,13,23-26,31-32H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,24+,25+,26-,28-,29+,30+/m0/s1

InChI Key

KCSCTOANDBOIGV-ZFAZNOKVSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC[C@](C)([C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(C)(C1CCC2C1(CCC3C2(CCC(C3(C)C)O)C)C)O)C)C

synonyms

arabidiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arabidiol
Reactant of Route 2
Arabidiol
Reactant of Route 3
Reactant of Route 3
Arabidiol
Reactant of Route 4
Arabidiol
Reactant of Route 5
Arabidiol
Reactant of Route 6
Arabidiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.